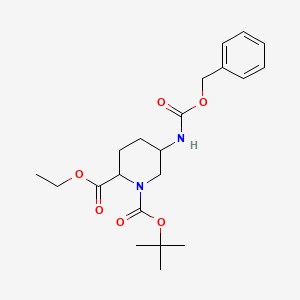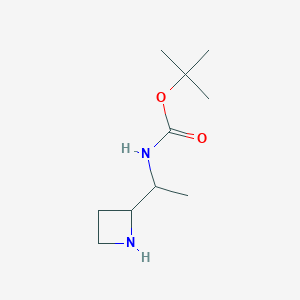
1-(Azetidin-2-yl)-N-Boc-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-2-yl)-N-Boc-ethanamine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-2-yl)-N-Boc-ethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of Boc Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by coupling the azetidine ring with ethanamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-2-yl)-N-Boc-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-2-yl)-N-Boc-ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-2-yl)-N-Boc-ethanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during these interactions, ensuring the compound reaches its target site without undergoing premature reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
N-Boc-azetidine: Similar in structure but lacks the ethanamine moiety.
Azetidin-2-one: A β-lactam compound with significant biological activity.
Uniqueness
1-(Azetidin-2-yl)-N-Boc-ethanamine is unique due to the presence of both the azetidine ring and the Boc-protected ethanamine moiety
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCN1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


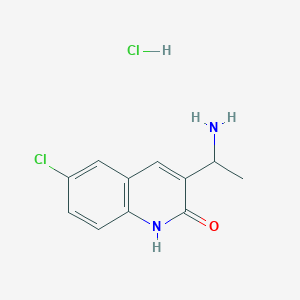
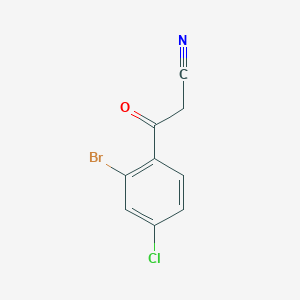
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)

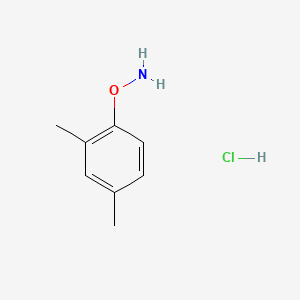

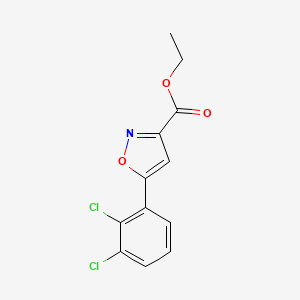
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)


![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
